molecular formula C17H11NO3S2 B026005 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid CAS No. 101439-76-3

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid

Cat. No.: B026005
CAS No.: 101439-76-3
M. Wt: 341.4 g/mol
InChI Key: HJGHAHOKZBWVGK-UHFFFAOYSA-N
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Description

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a thiazolidine ring, which contains both sulfur and nitrogen atoms, contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxo-2-thionothiazolidine with benzaldehyde in the presence of a suitable catalyst to form the phenylmethylene derivative. This intermediate is then reacted with 4-carboxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives .

Scientific Research Applications

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid has been studied for various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid is unique due to its specific structural features, such as the phenylmethylene group and the benzoic acid moiety. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGHAHOKZBWVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333495
Record name 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101439-76-3
Record name 4-(5-Phenylmethylene-4-oxo-2-thionothiazolidin-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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